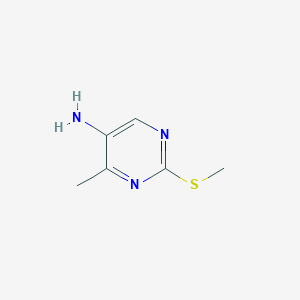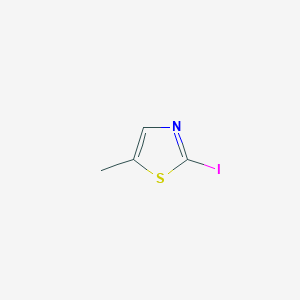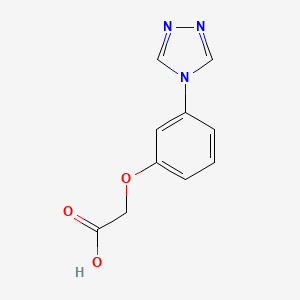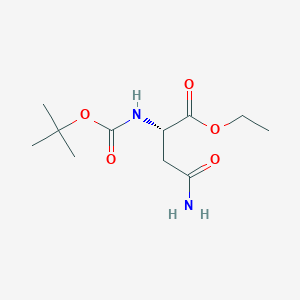![molecular formula C13H19NO2 B3157255 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine CAS No. 847837-46-1](/img/structure/B3157255.png)
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine
Übersicht
Beschreibung
This compound, also known as C-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-, has the CAS Number 23475-00-5 and a molecular weight of 179.22 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C10H13NO2 . More detailed structural information can be obtained through techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Physical And Chemical Properties Analysis
This compound is soluble in water and highly soluble in ethanol and acetone . More detailed physical and chemical properties can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Drug Design
- Synthesis and Biological Application : A significant area of application involves the synthetic utility of compounds related to the chemical structure . For instance, research on the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines highlights the compound's relevance in constructing complex molecules with potential biological activities. These synthetic approaches serve as a foundation for developing novel drugs and understanding chemical reactions and mechanisms (Ibrahim, 2011).
Pharmacological Research
- Biological Activities : The compound's structural relatives, such as benzazepines and chromones, have been explored for their cytotoxic properties and radical scavenging activities. For example, certain 3-benzazepines exhibited cytotoxicity against human promyelotic leukemia cells, suggesting potential applications in cancer therapy (Kawase et al., 2000). Moreover, chromones and their derivatives, due to their antioxidant properties, are associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities, indicating their significant role in designing new therapeutic agents (Yadav et al., 2014).
Material Science and Nanotechnology
- Biopolymer Modification : The modification of biopolymers such as xylan into ethers and esters showcases an application in material science, where functional groups and degrees of substitution are tailored to achieve specific properties. These modifications enable the development of new materials with potential applications in drug delivery and antimicrobial agents, demonstrating the compound's relevance beyond pharmacology into material engineering (Petzold-Welcke et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Future research could focus on exploring the biological activities of this compound and its derivatives, particularly their antioxidant, antimicrobial, and anti-inflammatory properties . Additionally, the cytotoxicity of these compounds could be studied further, as well as their interaction modes and binding affinity with the active sites of various enzymes .
Wirkmechanismus
Target of Action
It is known that similar compounds have been used to synthesize metal (ii) complexes, which have shown significant biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of metal (ii) complexes . These complexes can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation .
Result of Action
Similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may have protective effects against oxidative stress, microbial infections, and inflammation .
Action Environment
It’s known that similar compounds are stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence the stability of the compound.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11/h4-5,8-9,13H,3,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYBGRRLUKEBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)
![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)
![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)




